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Compound of Interest

Compound Name:
3-Methoxy-N-methyl-

benzenepropanamine

CAS No.: 108447-67-2

Cat. No.: B175231 Get Quote

Introduction & Chemical Context
3-Methoxy-N-methyl-benzenepropanamine (

, MW 179.26 g/mol ) is a secondary amine characterized by a 3-carbon alkyl chain linking a
meta-substituted anisole ring to a methylamino group.[1]

Chemical Structure: 3-(3-methoxyphenyl)-N-methylpropan-1-amine.[1][2]

Analytical Challenge: It shares an exact monoisotopic mass (

179.1310) with highly regulated regioisomers, specifically paramethoxymethamphetamine
(PMMA) and methoxyphenamine.[1]

Criticality: Differentiation relies on the propyl vs. isopropyl backbone stability and specific

fragmentation pathways.[1] Standard low-resolution MS often yields non-specific alpha-

cleavage ions (

44 or 58), necessitating the protocols below.
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To ensure scientific integrity and legal defensibility, we utilize a dual-method approach:

UHPLC-MS/MS: For high-sensitivity quantitation in biological matrices (plasma/urine).[1]

GC-MS (Derivatized): For definitive structural elucidation and isomer resolution.[1]
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Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity vs.

selectivity requirements.
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Protocol A: UHPLC-MS/MS Quantitation
Objective: Rapid, sensitive quantitation in plasma or solvent standards.[1]

Mechanistic Rationale
The secondary amine is readily protonated (

).[1] Collision-Induced Dissociation (CID) of the propyl chain yields a tropylium ion (

91) and a methoxybenzyl cation (

121).[1] Unlike its isopropyl isomers (which favor

58 via alpha-cleavage), the straight propyl chain requires higher collision energy to fragment,
providing a unique transition profile.[1]

Method Parameters[3][4][5][6]
Parameter Setting / Value

Column
C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

µm)

Mobile Phase A
Water + 0.1% Formic Acid + 2mM Ammonium

Formate

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.4 mL/min

Ionization ESI Positive Mode

Precursor Ion
(

)

MRM Transition Table
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Transition
Type

Precursor (

)

Product (

)

Collision
Energy (eV)

Structural
Assignment

Quantifier 180.1 121.1 22

Methoxybenzyl

cation (Cleavage

at

-carbon)

Qualifier 1 180.1 91.1 35

Tropylium ion

(Loss of methoxy

+ amine chain)

Qualifier 2 180.1 149.1 15

Loss of

methylamine (

, neutral loss 31)

Step-by-Step Workflow
Sample Prep: Dilute 100 µL sample with 900 µL Mobile Phase A.

Injection: Inject 2 µL onto the column.

Gradient: Hold 5% B for 0.5 min; Ramp to 95% B over 4.5 min; Hold 1 min.

Validation: Ensure the ratio of 121.1/91.1 remains within ±20% of the reference standard.

Protocol B: GC-MS with PFPA Derivatization
Objective: Definitive forensic identification and separation from isobaric phenethylamines.

Mechanistic Rationale
Under standard Electron Impact (EI) ionization, secondary amines like 3-MeO-N-Me-BPA

fragment excessively, often leaving only the non-specific

44 ion (

).[1] Solution: Acylation with Pentafluoropropionic Anhydride (PFPA).[1][3]
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Effect: Converts the polar N-H group to a volatile amide.[1]

Result: Increases molecular weight to 325 Da, improves peak shape, and generates high-

mass diagnostic fragments that distinguish the propyl chain from the isopropyl chain of

amphetamine analogs.[1]

Derivatization Protocol
Evaporation: Evaporate 50 µL of extract to dryness under nitrogen at 40°C.

Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.

Incubation: Cap and heat at 70°C for 20 minutes.

Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
Parameter Setting

Column
5% Phenyl-methylpolysiloxane (e.g., DB-5MS),

30m x 0.25mm

Carrier Gas Helium, 1.0 mL/min (Constant Flow)

Inlet Temp 250°C (Splitless)

Temp Program 70°C (1 min) → 20°C/min → 280°C (Hold 5 min)

MS Source EI, 70 eV, 230°C

Diagnostic Ions (PFPA Derivative)[1]
Molecular Ion (

):

325 (Weak)[1]

Base Peak:
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190 (Perfluoroacyl-N-methyl-propylamine fragment).[1] Note: Isomers with branched chains
(amphetamines) will show different base peaks due to alpha-methyl cleavage.[1]

Tropylium Series:

121, 91.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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